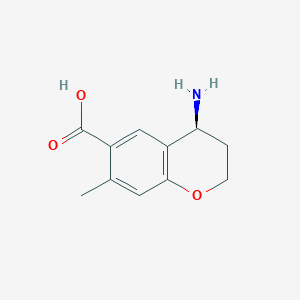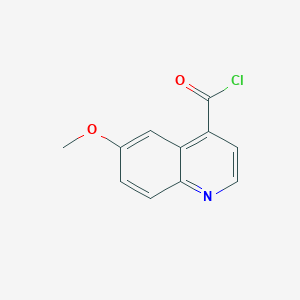
6-Methoxyquinoline-4-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline-4-carbonylchloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 6th position and a carbonyl chloride group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbonylchloride typically involves the chlorination of 6-methoxyquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{6-Methoxyquinoline-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form 6-methoxyquinoline-4-methanol.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products:
Substitution: 6-Methoxyquinoline-4-amide, 6-Methoxyquinoline-4-ester.
Oxidation: 6-Methoxyquinoline-4-carboxylic acid.
Reduction: 6-Methoxyquinoline-4-methanol.
Scientific Research Applications
6-Methoxyquinoline-4-carbonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-4-carbonylchloride involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage in cancer cells. The compound interacts with cellular enzymes and receptors, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
6-Methylquinoline: Contains a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Quinoline-4-carboxylic acid: Lacks the methoxy group, affecting its solubility and biological activity.
Uniqueness: 6-Methoxyquinoline-4-carbonylchloride is unique due to the presence of both the methoxy and carbonyl chloride groups, which confer distinct reactivity and biological properties. This dual functionality allows for versatile chemical modifications and a broad spectrum of applications in research and industry.
Properties
CAS No. |
4352-94-7 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-methoxyquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3 |
InChI Key |
WLERAWWYHBBJNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


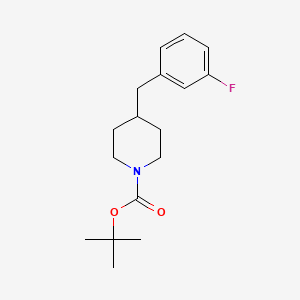
![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)
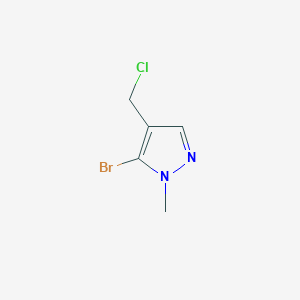
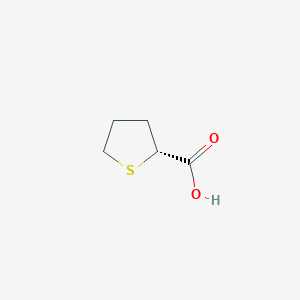
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)
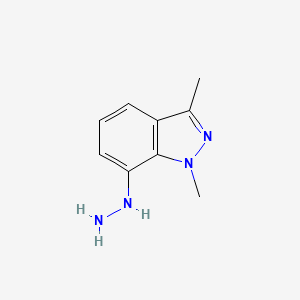
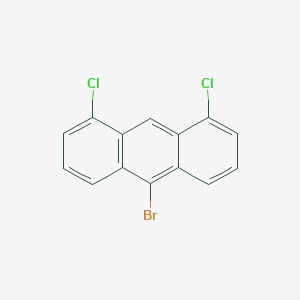

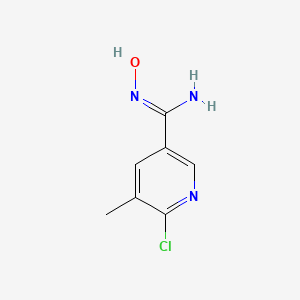
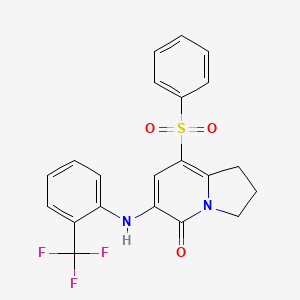

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
